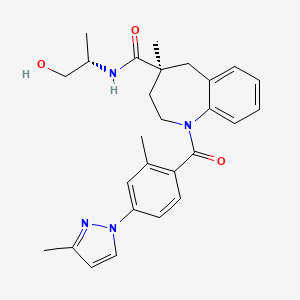
Lazuvapagon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ラズバパゴン: は、バソプレシンV2受容体アゴニストとして作用することが知られている化学化合物です。
準備方法
ラズバパゴンの合成には、ベンザゼピン誘導体の形成など、複数の工程が含まれます。 反応条件は通常、目的の生成物を高純度で得るために、制御された温度と特定の試薬を必要とします 。工業的生産方法では、最適化された反応条件を使用して、収率を最大化し、不純物を最小限に抑える、大規模な合成が行われる場合があります。
化学反応の分析
ラズバパゴンは、次のようなさまざまな化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化アルミニウムリチウムと水素化ホウ素ナトリウムがあります。
置換: この反応には、ある原子または原子団を別の原子または原子団で置換することが含まれます。一般的な試薬には、ハロゲンと求核剤があります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: 受容体-リガンド相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路に対する影響が調査されています。
医学: 夜尿症やバソプレシン受容体活性に関連する他の状態の治療への可能性が探求されています。
科学的研究の応用
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential to treat nocturia and other conditions related to vasopressin receptor activity.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
作用機序
ラズバパゴンは、Gタンパク質共役型受容体であるバソプレシンV2受容体に結合することによってその効果を発揮します。この結合は受容体を活性化し、細胞内シグナル伝達経路のカスケードをトリガーし、さまざまな生理学的応答をもたらします。 関与する分子標的と経路には、アデニル酸シクラーゼの活性化とそれに続くサイクリックアデノシン一リン酸(cAMP)レベルの増加が含まれます .
類似化合物との比較
ラズバパゴンは、バソプレシンV2受容体に対する特定の結合親和性においてユニークです。類似の化合物には以下が含まれます。
デスモプレシン: 糖尿病性尿崩症や夜尿症などの状態の治療に使用される別のバソプレシン受容体アゴニスト。
テルリプレシン: 食道静脈瘤の出血の治療に使用されるバソプレシンアナログ。
コニバプタン: 低ナトリウム血症の治療に使用されるバソプレシン受容体アンタゴニスト。
生物活性
Lazuvapagon, also known as SK-1404, is a synthetic compound primarily recognized for its role as a vasopressin V2 receptor agonist . It has garnered attention for its potential therapeutic applications, particularly in treating nocturia—a condition characterized by excessive urination at night. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound's molecular formula is C15H22N2O3, and it features a chiral center, which is significant for its biological activity. The compound's structure includes piperidine and aromatic rings, contributing to its interaction with biological systems.
This compound exerts its effects by binding to the vasopressin V2 receptor , a type of G protein-coupled receptor. Upon binding, it activates the receptor, which triggers a cascade of intracellular signaling pathways. This process leads to an increase in cyclic adenosine monophosphate (cAMP) levels through the activation of adenylate cyclase. The resultant physiological responses include enhanced water reabsorption in the kidneys, which is crucial for managing fluid balance .
Pharmacological Applications
This compound is primarily investigated for:
- Nocturia Treatment : It has shown promise in reducing nocturnal urine output and increasing urine concentration, making it a potential therapeutic agent for patients suffering from this condition .
- Diabetes Insipidus : Due to its mechanism of enhancing water retention, this compound may also be beneficial in managing diabetes insipidus.
Comparative Biological Activity
To better understand this compound's unique profile, it can be compared with other compounds that interact with vasopressin receptors:
| Compound Name | Type | Action on Vasopressin Receptor | Unique Features |
|---|---|---|---|
| This compound | Agonist | Selective for V2 receptor | Targets nocturia without affecting blood pressure significantly |
| Atosiban | Antagonist | Antagonizes V1 and V2 receptors | Primarily used in obstetrics |
| Desmopressin | Agonist | Selective for V2 receptor | Longer half-life than natural vasopressin |
| Terlipressin | Agonist | Agonizes V1 and V2 receptors | Commonly used for treating septic shock |
Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. One notable study involved administering this compound to patients with nocturia. The results indicated a significant reduction in nocturnal urine volume compared to placebo groups, highlighting its potential as an effective treatment option .
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics of this compound suggests that it has favorable absorption characteristics, with peak plasma concentrations occurring within a few hours post-administration. Ongoing studies are focusing on understanding its metabolism and elimination pathways to optimize dosing regimens.
特性
IUPAC Name |
(4S)-N-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-3,5-dihydro-2H-1-benzazepine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3/c1-18-15-22(31-13-11-19(2)29-31)9-10-23(18)25(33)30-14-12-27(4,26(34)28-20(3)17-32)16-21-7-5-6-8-24(21)30/h5-11,13,15,20,32H,12,14,16-17H2,1-4H3,(H,28,34)/t20-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSWGKGWGWMSM-CCLHPLFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CCC(CC4=CC=CC=C43)(C)C(=O)NC(C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)N3CC[C@@](CC4=CC=CC=C43)(C)C(=O)N[C@@H](C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2379889-71-9 |
Source


|
| Record name | Lazuvapagon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2379889719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAZUVAPAGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK6VS66Q6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














